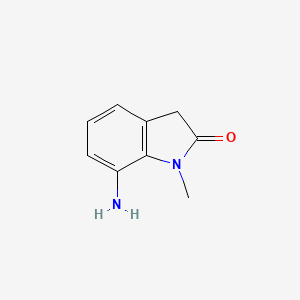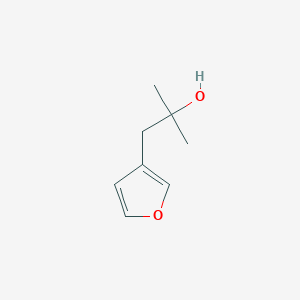
(2-Amino-5-chloro-phenyl)-carbamic acid tert-butyl ester
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves various methods such as the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure, which is a two-step reaction that involves bromotrimethylsilane followed by methanolysis .Chemical Reactions Analysis
The chemical reactions involving similar compounds often include hydrolysis and dealkylation. The hydrolysis may take place under both acidic and basic conditions, but the C-O bond may also be cleaved by trimethylsilyl halides .Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
Asymmetric Mannich Reaction : The compound tert-butyl phenyl(phenylsulfonyl)methylcarbamate, which shares similarities with (2-Amino-5-chloro-phenyl)-carbamic acid tert-butyl ester, is used in asymmetric Mannich reactions. This process is crucial for creating chiral amino carbonyl compounds, showcasing its significance in the synthesis of complex organic molecules (Yang, Pan, & List, 2009).
Deprotection of tert-Butyl Carbamates : Aqueous phosphoric acid is effective for the deprotection of tert-butyl carbamates, including compounds structurally related to this compound. This method is environmentally benign and offers good selectivity, preserving the stereochemical integrity of substrates (Li et al., 2006).
Crystallographic Studies : Crystallographic studies of compounds like (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester, a structurally similar compound, demonstrate the importance of X-ray diffraction in understanding the molecular and crystal structure of these substances (Kant, Singh, & Agarwal, 2015).
Synthesis of Bioactive Compounds
Preparation of Lactone Intermediates : Processes for preparing lactone intermediates like [(2S)-(3-Fluorophenyl)-(1S)-(5-oxotetrahydrofuran-2-yl)ethyl]carbamic acid tert-butyl ester from related compounds have been described. These intermediates are critical for developing aspartyl protease inhibitors (Urban & Jasys, 2004).
Chemoselective Hydrolysis : Selective hydrolysis of tert-butyl esters in the presence of other acid-labile groups has been explored, demonstrating the compound's utility in synthesizing a variety of N-(PhF)amino acids (Kaul et al., 2004).
Synthesis of Amino Acid Esters : The preparation of tert-butyl esters of various aminonicotinic acids without the need for purification of intermediates highlights the use of this compound in synthesizing complex organic compounds (Wright, 2012).
Activation of Carboxy Groups : Di-tert-butyl pyrocarbonate, a related compound, is used as a condensing reagent in the production of anhydrides and aryl esters of carboxylic acids, demonstrating the utility of tert-butyl ester compounds in facilitating chemical transformations (Pozdnev & Chernaya, 1984).
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl N-(2-amino-5-chlorophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-11(2,3)16-10(15)14-9-6-7(12)4-5-8(9)13/h4-6H,13H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAXYAHHCCNXNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954238-88-1 | |
| Record name | tert-butyl N-(2-amino-5-chlorophenyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine](/img/structure/B1381963.png)

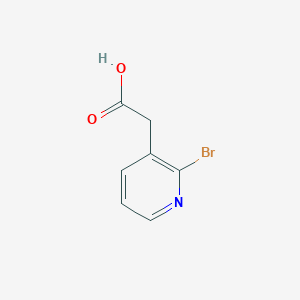

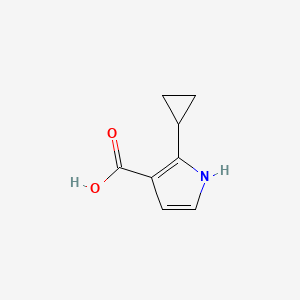
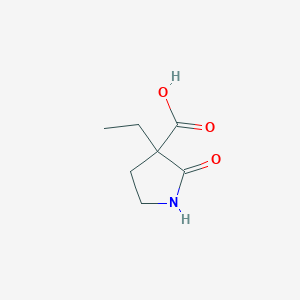
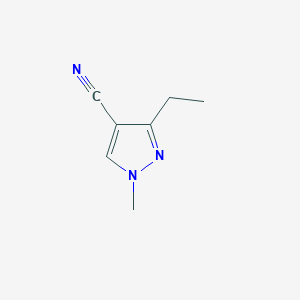
![2-(3-Aminocyclopentyl)-octahydropyrrolo[1,2-a]piperazin-6-one](/img/structure/B1381976.png)


